2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol
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Overview
Description
2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol is an organic compound characterized by its unique structure, which includes bromine atoms and a cyclopentadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol typically involves the bromination of a precursor compound. One common method is the reaction of 4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a debrominated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenol derivatives.
Scientific Research Applications
2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets. The bromine atoms and phenol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopentadienyl group may also contribute to its unique properties by facilitating π-π interactions and electron delocalization .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
- 2,6-Dibromo-4,8-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
- 2,6-Dibromo-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol is unique due to its combination of bromine atoms and a cyclopentadienyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
651026-40-3 |
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Molecular Formula |
C14H14Br2O |
Molecular Weight |
358.07 g/mol |
IUPAC Name |
2,6-dibromo-4-(2-cyclopenta-2,4-dien-1-ylpropan-2-yl)phenol |
InChI |
InChI=1S/C14H14Br2O/c1-14(2,9-5-3-4-6-9)10-7-11(15)13(17)12(16)8-10/h3-9,17H,1-2H3 |
InChI Key |
PGGMTPNFURVENN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C=CC=C1)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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